Citrulline-specific Probe-biotin is a specialized affinity probe designed for the detection and immobilization of citrullinated proteins. The compound interacts with biotin ligands, allowing selective labeling of citrulline residues over arginine, particularly at acidic pH levels. This specificity is crucial for studying post-translational modifications involving citrullination, which plays a significant role in various biological processes and diseases, including autoimmune disorders and cancer .
The Citrulline-specific Probe-biotin is classified as a biochemical reagent used primarily in proteomics and biochemical research. It is commercially available from suppliers such as Cayman Chemical and Biomol, with the compound identified by the CAS number 2468149-70-2. Its formal name includes complex chemical descriptors reflecting its structure and functional groups .
The synthesis of Citrulline-specific Probe-biotin involves the biotinylation of citrulline residues. The primary steps in the synthesis include:
Industrial production methods are not extensively documented but likely follow similar synthetic routes with optimizations for larger-scale applications.
Citrulline-specific Probe-biotin primarily undergoes biotinylation reactions where the phenylglyoxal group reacts with citrulline residues. Key reagents and conditions include:
The major product formed from these reactions is the biotinylated citrulline-specific probe, which can be utilized in various applications in proteomics and biochemical studies .
Citrulline-specific Probe-biotin functions by selectively binding to citrullinated proteins through its biotin ligand. The phenylglyoxal group reacts with citrulline residues, forming stable covalent bonds that facilitate the detection or immobilization of these proteins. This mechanism allows researchers to study the biological significance of citrullination in various contexts, such as autoimmune diseases and cancer .
These properties are essential for ensuring the reliability of experimental results when utilizing this probe in research applications.
Citrulline-specific Probe-biotin has diverse applications across various fields of scientific research:
Protein citrullination, the post-translational conversion of arginine residues to citrulline, is catalyzed by calcium-dependent peptidylarginine deiminases (PADs). This modification eliminates the positive charge of arginine, altering protein conformation, hydrogen-bonding capacity, and isolectric point (reduction from 11.41 to 5.91) [6] [9]. These biophysical changes significantly impact protein function and antigenicity. In rheumatoid arthritis, aberrant citrullination generates autoantigens such as citrullinated fibrinogen, vimentin, and α-enolase. Anti-citrullinated protein antibodies (ACPAs) against these antigens form immune complexes that activate synovial fibroblasts and macrophages, driving joint inflammation and bone erosion [2] [6]. Notably, ACPAs appear years before clinical symptoms, highlighting citrullination’s role in disease initiation [2].
Beyond autoimmune pathology, citrullination contributes to tumor progression through multiple mechanisms. Histone citrullination by PAD2 and PAD4 modulates chromatin architecture: Citrullination of histone H3 arginine 26 (H3R26Cit) by PAD2 promotes estrogen receptor target gene expression (e.g., HER2) in breast cancer, while PAD4-mediated H3R2/R8/R17Cit represses tumor suppressor genes like p21 [2] [7]. Citrullinated antithrombin and plasminogen activator inhibitor-1 impair coagulation homeostasis, potentially facilitating metastasis [6]. Additionally, citrullinated chemokines exhibit altered leukocyte chemotaxis, contributing to an immunosuppressive tumor microenvironment [6].
Table 1: Key Citrullinated Antigens in Autoimmune Diseases
| Disease | Citrullinated Antigen | Pathogenic Consequence |
|---|---|---|
| Rheumatoid Arthritis | Fibrinogen, Vimentin, α-Enolase | ACPA production, synovial inflammation, bone erosion |
| Multiple Sclerosis | Myelin Basic Protein (MBP) | Myelin sheath instability, neuronal demyelination |
| Systemic Lupus | Histone H3, Nucleophosmin | Neutrophil Extracellular Trap formation, autoantibody generation |
| Psoriasis | Keratin K1 | Impaired epidermal differentiation |
Table 2: Citrullination in Cancer Pathogenesis
| Cancer Type | Molecular Mechanism | Functional Outcome |
|---|---|---|
| Breast Adenocarcinoma | PAD2-mediated H3R26Cit → HER2 activation | Enhanced proliferation, metastasis |
| Colorectal Cancer | Citrullinated antithrombin | Hypercoagulability, thrombotic metastasis |
| Lung Adenocarcinoma | PAD4-driven NETosis | Inflammatory tumor microenvironment |
The PAD enzyme family (PAD1–4 and PAD6) governs site-specific citrullination. While sharing 50–70% sequence homology and a conserved catalytic core (Cys-His-Asp triad), isoforms exhibit distinct tissue expression and substrate preferences [3] [7]. PAD4, the only nuclear isoform, contains a canonical nuclear localization signal (P56PAKKKST63) and citrullinates histones and nuclear proteins like nucleophosmin [3] [7]. PAD2, widely expressed in brain and muscle, targets myelin basic protein and vimentin [6]. All PADs require supraphysiological calcium concentrations (>100 µM) for activation, achieved in pathological microenvironments like inflamed joints or necrotic tumors [7] [9].
Structurally, PADs adopt a "rubber boot" conformation: Two N-terminal immunoglobulin domains regulate protein-protein interactions, while the C-terminal domain houses the catalytic site [7]. Calcium binding induces dramatic conformational shifts. In PAD2, occupancy of six calcium sites repositions catalytic Cys647 by ~5 Å, expelling a "gatekeeper" arginine (R347) to form the substrate-binding cleft [7]. PAD4 forms head-to-tail homodimers with active sites oriented toward chromatin substrates [7]. Catalysis employs a reverse protonation mechanism: The active-site cysteine (e.g., Cys645 in PAD4) attacks the arginine guanidinium, forming a tetrahedral intermediate. Subsequent ammonia elimination generates a planar acylenzyme, hydrolyzed to citrulline [3] [7].
Current citrullination detection relies heavily on anti-modified citrulline antibodies generated against chemically derivatized citrulline residues. This approach suffers from critical limitations:
Table 3: Comparison of Citrullination Detection Methodologies
| Method | Limit of Detection | Key Advantages | Key Limitations |
|---|---|---|---|
| Anti-Citrulline Antibody | ~1–10 ng | Compatible with multiple platforms | Epitope dependence, low sensitivity, high batch variability |
| Mass Spectrometry (MS) | ~500 fmol | High-resolution identification | Ambiguity in +0.984 Da modifications; requires proteolysis |
| Phenylglyoxal Probes | ~700 fmol | Intact protein analysis; sequence-independent; PAD-isoform agnostic | Requires optimized labeling conditions |
These constraints underscore the need for sequence-agnostic, direct chemical probes like phenylglyoxal-based reagents (e.g., Citrulline-specific Probe-biotin), which covalently label the ureido group of citrulline residues irrespective of flanking sequences [1] [10]. Such probes enable intact protein detection, enrichment, and identification—capabilities unattainable with conventional antibodies.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6